6-(morpholin-4-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
6-(morpholin-4-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a morpholine ring, a pyrazolo[3,4-d]pyrimidine core, and two phenyl groups, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 6-(morpholin-4-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, including nucleophilic substitution and cyclization reactionsThe reaction conditions often involve the use of catalysts, such as ceric ammonium nitrate, and solvents like dimethylformamide .
Chemical Reactions Analysis
6-(morpholin-4-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in reduced forms of the compound.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 6-(morpholin-4-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as CDK2 (cyclin-dependent kinase 2). By inhibiting CDK2, the compound can interfere with the cell cycle, leading to the suppression of tumor cell proliferation. This inhibition is achieved through the binding of the compound to the ATP-binding site of CDK2, preventing the phosphorylation of target proteins necessary for cell cycle progression .
Comparison with Similar Compounds
6-(morpholin-4-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines: These compounds share a similar core structure but differ in the substituents attached to the pyrazolo[3,4-d]pyrimidine ring.
6-(2-fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine: This compound has a pyridopyrimidine core and exhibits different biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have an additional triazole ring, which can alter their chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its potent biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C21H20N6O |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
6-morpholin-4-yl-N,1-diphenylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C21H20N6O/c1-3-7-16(8-4-1)23-19-18-15-22-27(17-9-5-2-6-10-17)20(18)25-21(24-19)26-11-13-28-14-12-26/h1-10,15H,11-14H2,(H,23,24,25) |
InChI Key |
AYIRAJPLQDCRGL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=CC=C5 |
Origin of Product |
United States |
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